molecular formula C9H13N3O2 B15239114 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B15239114
M. Wt: 195.22 g/mol
InChI Key: OYTPTXLWJTVQCI-UHFFFAOYSA-N
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Description

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with an amino group and a cyclobutylmethyl group.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as MnO2 supported on alumina-silica . Reaction conditions often involve refluxing in solvents like 1,4-dioxane or using aqueous conditions for environmentally friendly synthesis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions can yield pyrazolo-pyridine derivatives, while oxidation reactions may produce corresponding oxides .

Scientific Research Applications

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NNMT and modulate metabolic pathways makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-amino-1-(cyclobutylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c10-7-5-12(4-6-2-1-3-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14)

InChI Key

OYTPTXLWJTVQCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=C(C(=O)NC2=O)N

Origin of Product

United States

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